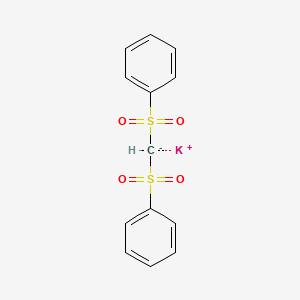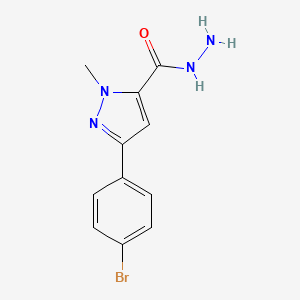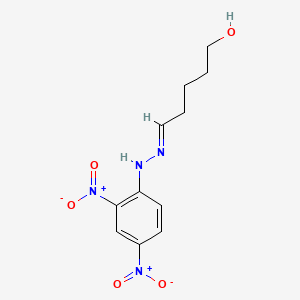
4-Chloro-3-(dimethylamino)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(dimethylamino)phenol is an organic compound with the molecular formula C8H10ClNO It is a substituted phenol, characterized by the presence of a chlorine atom at the fourth position and a dimethylamino group at the third position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(dimethylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 4-chloronitrobenzene with dimethylamine, followed by reduction of the nitro group to the amino group. The reaction conditions typically involve the use of a solvent such as ethanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Another method involves the direct chlorination of 3-(dimethylamino)phenol using chlorine gas or a chlorinating agent such as thionyl chloride. This reaction is usually carried out under controlled temperature conditions to prevent over-chlorination and to ensure high yield of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations. Green chemistry approaches, such as the use of aqueous hydrogen peroxide as an oxidant, are increasingly being adopted to minimize the environmental impact of the synthesis process .
化学反応の分析
Types of Reactions
4-Chloro-3-(dimethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-(dimethylamino)phenol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Aqueous sodium hydroxide or other strong nucleophiles under reflux conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: 3-(dimethylamino)phenol.
科学的研究の応用
4-Chloro-3-(dimethylamino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-3-(dimethylamino)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, resulting in the modification of the biological activity of the target molecules.
In the case of its antimicrobial activity, the compound may disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
類似化合物との比較
4-Chloro-3-(dimethylamino)phenol can be compared with other similar compounds, such as:
3-(Dimethylamino)phenol: Lacks the chlorine atom, which may result in different chemical reactivity and biological activity.
4-Chloro-3-(methylamino)phenol: Has a methylamino group instead of a dimethylamino group, which can affect its steric and electronic properties.
4-Chloro-3-(ethylamino)phenol: Contains an ethylamino group, leading to variations in its chemical and biological behavior.
特性
CAS番号 |
1243286-69-2 |
|---|---|
分子式 |
C8H10ClNO |
分子量 |
171.62 g/mol |
IUPAC名 |
4-chloro-3-(dimethylamino)phenol |
InChI |
InChI=1S/C8H10ClNO/c1-10(2)8-5-6(11)3-4-7(8)9/h3-5,11H,1-2H3 |
InChIキー |
OCJGYFZLVIVRAQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=CC(=C1)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![8-(4-bromophenyl)-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14140045.png)






![1-[1,1a(2)-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one](/img/structure/B14140088.png)

